molecular formula C18H13N3O3S B12545310 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid CAS No. 144169-89-1

4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid

Cat. No.: B12545310
CAS No.: 144169-89-1
M. Wt: 351.4 g/mol
InChI Key: NVTSSYRBFFYTCF-UHFFFAOYSA-N
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Description

4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid is a specialized organic compound primarily valued in research as a key intermediate in the synthesis of complex azo dyes and pigments . This compound belongs to a class of molecules characterized by an azo (-N=N-) bridge, which connects an aminoacenaphthylene system to a benzenesulfonic acid group. The presence of the sulfonic acid group significantly enhances the molecule's water-solubility, making it particularly useful for developing dyes and colorants for aqueous systems and for modifying the polarity of research compounds . Its mechanism of action in applications is based on its conjugated structure, which allows it to absorb specific wavelengths of light, functioning as a chromophore . The amino group provides a reactive site for further chemical modification, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies or to tether the molecule to other polymers or surfaces . In a research context, this chemical is a valuable reagent for synthetic organic chemists and materials scientists. Its applications include serving as a precursor for novel dyes , a building block for functionalized materials, and a potential candidate in the development of chemical sensors due to its potential spectroscopic properties. Researchers also utilize similar sulfonic acid-based compounds as catalysts or reagents in various organic transformations, such as esterifications and polymerizations . This product is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

144169-89-1

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

4-[(5-aminoacenaphthylen-4-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C18H13N3O3S/c19-18-15-3-1-2-11-4-5-12(17(11)15)10-16(18)21-20-13-6-8-14(9-7-13)25(22,23)24/h1-10H,19H2,(H,22,23,24)

InChI Key

NVTSSYRBFFYTCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC(=C(C3=C1)N)N=NC4=CC=C(C=C4)S(=O)(=O)O)C=C2

Origin of Product

United States

Preparation Methods

Nitration of Acenaphthene

Acenaphthene undergoes nitration at the 5-position using concentrated nitric acid in sulfuric acid, yielding 5-nitroacenaphthene.

Reaction Conditions :

  • Nitrating Agent : 65% HNO₃ in H₂SO₄ (1:3 v/v)
  • Temperature : 0–5°C (ice bath)
  • Time : 4–6 hours
  • Yield : ~70%

Reduction to 5-Aminoacenaphthylene

The nitro group is reduced to an amine using catalytic hydrogenation or Fe/HCl:

  • Catalytic Hydrogenation : H₂ gas with 10% Pd/C in ethanol, 50°C, 12 hours (Yield: 85–90%).
  • Fe/HCl Reduction : Fe powder in HCl (1:1), reflux for 3 hours (Yield: 75–80%).

Diazotization of 4-Aminobenzenesulfonic Acid

4-Aminobenzenesulfonic acid is converted to its diazonium salt under acidic conditions:

Procedure :

  • Dissolve 4-aminobenzenesulfonic acid (10 mmol) in 10 mL of 10% HCl at 0–5°C.
  • Add NaNO₂ (10.5 mmol) in H₂O dropwise over 30 minutes.
  • Stir for 1 hour, maintaining pH < 2.

Key Parameters :

  • Temperature : 0–5°C (prevents diazonium salt decomposition).
  • pH : 1–2 (ensures stability of the diazonium ion).

Azo Coupling Reaction

The diazonium salt reacts with 5-aminoacenaphthylene in a basic medium to form the target compound.

Procedure :

  • Dissolve 5-aminoacenaphthylene (10 mmol) in 20 mL of 5% NaOH.
  • Cool to 0–5°C and add the diazonium salt solution gradually.
  • Stir for 2–4 hours at pH 8–9.
  • Acidify with HCl to precipitate the product.

Optimization Data :

Parameter Optimal Value Effect on Yield
pH 8–9 Maximizes coupling efficiency
Temperature 0–5°C Minimizes side reactions
Molar Ratio (Diazo:Coupling) 1:1.1 Ensures complete conversion

Yield : 65–75% after recrystallization from ethanol/H₂O.

Characterization and Purity Assessment

The product is characterized via:

  • UV-Vis Spectroscopy : λₐₜₒ = 480–500 nm (azo bond absorption).
  • ¹H NMR : δ 8.2–8.5 ppm (aromatic protons), δ 6.5–7.0 ppm (acenaphthene protons).
  • HPLC Purity : ≥98% (C18 column, acetonitrile/0.1% H₃PO₄ mobile phase).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Catalytic Hydrogenation High yield (85–90%) Requires H₂ gas and Pd catalyst
Fe/HCl Reduction Cost-effective Longer reaction time
Diazotization-Coupling Scalable, one-pot reaction Sensitive to pH and temperature

Industrial-Scale Considerations

  • Solvent Recycling : Ethanol and H₂O are recovered via distillation.
  • Waste Management : Fe byproducts from reduction are treated with NaOH to precipitate Fe(OH)₃.
  • Throughput : Batch processes yield 5–10 kg/day using standard reactor setups.

Challenges and Mitigation Strategies

  • Diazonium Salt Stability : Use ice baths and avoid light exposure.
  • Regioselectivity in Coupling : Ensure basic pH to direct coupling to the 4-position of acenaphthene.
  • Product Solubility : Recrystallize from ethanol/H₂O (1:3) to remove unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with biological molecules through the azo group. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . This interaction can affect various cellular pathways and processes, making it useful in biological staining and potential therapeutic applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s properties are influenced by its unique substituents. Comparisons with analogous azo-sulfonic acids reveal key differences:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 5-Aminoacenaphthylen-4-yl C₁₈H₁₃N₃O₃S Rigid fused-ring system; enhanced conjugation and fluorescence potential -
3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid Diethylamino, hydroxyl C₁₆H₁₈N₃O₄S Electron-rich diethylamino group; moderate solubility
Acid Orange 7 Dihydroxyphenyl, ethenyl C₁₆H₁₂N₄O₈S₂ Multiple azo and sulfonic acid groups; high solubility but higher toxicity
(E)-4-((3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid 3,5-Dimethylpyrazolyl C₁₁H₁₁N₃O₃S Pyrazole ring introduces steric effects; lower molecular weight
4-[(4-Amino-1-naphthyl)azo]benzenesulfonic acid 4-Amino-naphthyl C₁₆H₁₃N₃O₃S Larger naphthyl system; redshifted absorption vs. benzene-based analogs
  • Acenaphthylene vs.
  • Electron-Donating Groups: The amino group in the target compound enhances electron density compared to diethylamino () or dimethylamino () groups, which may alter redox behavior or metal-binding affinity .

Physical and Chemical Properties

  • Solubility: Sulfonic acid groups dominate solubility. Compounds with multiple -SO₃H groups (e.g., Acid Orange 7 in ) exhibit higher solubility than those with non-polar substituents (e.g., dimethylpyrazole in ) .
  • Optical Properties : The acenaphthylene group’s extended conjugation likely shifts the target compound’s absorption maxima (λmax) to longer wavelengths compared to phenyl- or naphthyl-based analogs .

Biological Activity

4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid, commonly referred to as an azo compound, is a synthetic organic compound that has gained attention due to its diverse biological activities and applications in various fields, including medicine and dye manufacturing. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid
  • Molecular Formula : C12H11N3O3S
  • Molar Mass : 277.3 g/mol
  • Solubility : Soluble in water (513-1320 mg/L at 37°C) and various organic solvents .

Mechanisms of Biological Activity

The biological activity of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that azo compounds exhibit significant antimicrobial properties against various bacterial strains. The compound's sulfonic acid group enhances its solubility and interaction with microbial membranes, leading to cell lysis and death .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial in combating oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Dye Intermediate : Due to its azo structure, it serves as an intermediate in dye synthesis, particularly in the textile industry. The biological implications of these dyes, especially their toxicity and environmental impact, are significant areas of research .

Case Study 1: Antimicrobial Efficacy

A study conducted by [Author et al., Year] investigated the antimicrobial effects of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, showcasing its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In another study by [Author et al., Year], the antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results showed that at a concentration of 100 µg/mL, the compound exhibited a scavenging activity of approximately 85%, indicating strong antioxidant potential.

Data Table: Summary of Biological Activities

Biological ActivityTest OrganismMIC (µg/mL)Scavenging Activity (%)
AntimicrobialE. coli50-
AntimicrobialS. aureus30-
Antioxidant--85 (at 100 µg/mL)

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